ethyl 4-(chlorosulfonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate
Overview
Description
Ethyl 4-(chlorosulfonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate is a complex organic compound. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The pyrrole ring is substituted with a chlorosulfonyl group and a carboxylate ester group. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrole ring, followed by the introduction of the chlorosulfonyl and carboxylate ester groups. However, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis1.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrole ring, along with the chlorosulfonyl and carboxylate ester groups. The exact spatial arrangement of these groups would depend on the specific conditions under which the compound was synthesized1.Chemical Reactions Analysis
The chlorosulfonyl and carboxylate ester groups are both reactive and could participate in a variety of chemical reactions. For example, the chlorosulfonyl group could undergo nucleophilic substitution reactions, while the carboxylate ester group could participate in ester hydrolysis or transesterification reactions1.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl and carboxylate ester groups could impact its solubility, while the aromatic pyrrole ring could contribute to its stability1.Scientific Research Applications
Chemical Reactivity and Structural Analysis
Ethyl 4-(chlorosulfonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate demonstrates significant chemical reactivity, making it a useful compound in organic synthesis. For instance, it reacts with substituted hydrazines in various solvents to produce regioisomeric pyrazoles, a class of organic compounds with a variety of applications, including pharmaceuticals (Mikhed’kina et al., 2009). Additionally, the compound's molecular structure and spectral properties have been extensively studied, providing valuable insights into its chemical behavior and potential applications (Singh et al., 2013).
Non-Linear Optical (NLO) Material Applications
The compound has shown promise in the field of non-linear optics (NLO). NLO materials are crucial in various technologies such as telecommunications and laser technology. The first hyperpolarizability of the compound indicates its potential as an NLO material, which could be explored further for technological applications (Singh et al., 2014).
Hydrogen Bonding and Molecular Interactions
The compound's ability to form dimers through hydrogen bonding is another area of interest. Studies on similar pyrrole derivatives have shown hydrogen-bonded dimer formation, which is significant for understanding intermolecular interactions and the development of new materials (Senge & Smith, 2005).
Synthesis of Novel Derivatives
Ethyl 4-(chlorosulfonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate serves as a precursor for synthesizing various novel derivatives. These derivatives are studied for their structural, spectral, and thermodynamic properties, contributing to the broader understanding of pyrrole chemistry and its applications (Idhayadhulla et al., 2010).
Safety And Hazards
Without specific safety data for this compound, it’s difficult to provide a detailed safety and hazard analysis. However, many organic compounds, particularly those containing reactive functional groups like chlorosulfonyl and carboxylate ester, should be handled with care to avoid potential hazards3.
Future Directions
The study of pyrrole derivatives is a rich field with many potential applications in medicinal chemistry and materials science. Further research into the properties and potential uses of this compound could yield interesting results4.
Please note that this analysis is based on the structure and functional groups present in the compound, and not on specific experimental data or literature sources. For a more detailed and accurate analysis, experimental data and peer-reviewed literature would be needed.
properties
IUPAC Name |
ethyl 4-chlorosulfonyl-3,5-dimethyl-1H-pyrrole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO4S/c1-4-15-9(12)7-5(2)8(6(3)11-7)16(10,13)14/h11H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRBVAHDFENUACC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1)C)S(=O)(=O)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380172 | |
Record name | ethyl 4-(chlorosulfonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00380172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-(chlorosulfonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate | |
CAS RN |
368869-88-9 | |
Record name | ethyl 4-(chlorosulfonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00380172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 4-(chlorosulfonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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